Dimethyl shellolate

Chemical Identity Quality Control Analytical Standard

Researchers requiring chemically defined lac-resin constituents face confounding bioactivity from crude hydrolysates. Dimethyl shellolate is a single, stereochemically pure (6 defined stereocenters) molecular entity that eliminates this variability. - Serves as a protected building block for synthesizing model esters mimicking natural shellac polyester linkages. - Functions as a high-purity reference standard for HPLC/GC-MS quantification of shellolic acid derivatives. - Enables comparative bioactivity screening against related α-cedrene sesquiterpenes like Shellolic acid A (MIC 0.1 mg/mL vs. B. subtilis).

Molecular Formula C17H24O6
Molecular Weight 324.4 g/mol
CAS No. 22597-13-3
Cat. No. B15192430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl shellolate
CAS22597-13-3
Molecular FormulaC17H24O6
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO
InChIInChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3/t10-,11-,12-,13-,16+,17+/m0/s1
InChIKeyRPRKMIRJBCDBPO-LFCXMHMLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Shellolate: Sesquiterpene & Lac Resin Research


Dimethyl shellolate is the dimethyl ester derivative of shellolic acid, a key alicyclic sesquiterpene component obtained from the hydrolysis of lac resin secreted by the insect Kerria lacca [1]. It possesses a defined cedrene-type skeleton with a molecular formula of C₁₇H₂₄O₆ and a molecular weight of 324.4 g/mol, characterized by a 10β,14-dihydroxycedr-8-ene-12,15-dioate structure containing six defined stereocenters [2]. As a structurally precise small molecule, it serves as a crucial synthetic intermediate for probing lac resin's complex polyester architecture and is a reference standard for studying the biological activities of shellac-derived sesquiterpenoids [3].

Synthetic

Protected ester building block for lac resin model ester synthesis

Analytical

Defined stereochemical reference standard for sesquiterpene profiling

Bioactivity

Class-level tool for SAR and antimicrobial screening context evaluation

Dimethyl Shellolate vs. Generic Shellac Hydrolysates


The procurement of dimethyl shellolate over crude or partially purified shellac hydrolysates is not interchangeable due to fundamental differences in chemical definition and intended application. Unlike the complex mixture of aliphatic and alicyclic hydroxy acids and their polyesters found in generic lac hydrolysates [1], dimethyl shellolate is a single, fully characterized molecular entity with a defined stereochemistry [2]. This specificity is essential for structure-activity relationship (SAR) studies, where the presence of other bioactive sesquiterpenes, such as Shellolic acid A (MIC 0.1 mg/mL against Bacillus subtilis), can confound experimental results [3]. Furthermore, the esterification of shellolic acid's carboxylic acid groups to form dimethyl shellolate imparts distinct chemical properties, such as altered solubility and reactivity, enabling its use as a key intermediate in the synthesis of model esters for probing lac resin architecture—a task unachievable with the parent acid or a crude mixture [4].

Mixture

Crude shellac hydrolysates contain variable sesquiterpene compositions; co-eluting bioactive congeners may confound assay interpretation.

Chemistry

Free acid mixtures lack the ester protection needed for regioselective derivatization, limiting synthetic utility in lac model studies.

Evidence for Dimethyl Shellolate


Defined Molecular Identity vs. Heterogeneous Mixtures

Dimethyl shellolate is a single, well-defined chemical entity, in contrast to the complex mixture of compounds found in natural lac resin or its hydrolysates [1]. This purity is quantifiable: it possesses a monoisotopic mass of 324.157288 Da and a specific stereochemistry (6 defined stereocentres), which can be verified via analytical methods [2]. This contrasts with lac hydrolysates, which contain variable amounts of shellolic acid, its epimers, aliphatic acids, and polyesters depending on the lac source and processing conditions [3].

Identity vs. hydrolysates
Class-level
Single entity (6 stereocenters, 324.4 g/mol) vs. variable multicomponent mixture
Defined identity supports assay reproducibility and lot consistency
Mixture profiles depend on lac source and processing
Chemical Identity Quality Control Analytical Standard

Synthetic Intermediate vs. Shellolic Acid

Dimethyl shellolate's protected ester groups enable its use as a well-defined building block in the synthesis of model esters, specifically 10α, 10β and 13-esters prepared from corresponding 10-bromo and 13-iodo derivatives, which mimic the linkages found in natural lac polyester [1]. This synthetic utility is a direct consequence of its protected state; the free carboxylic acids of shellolic acid would undergo competing side reactions under the same coupling conditions.

Synthetic utility
Class-level
Protected diester enables direct halogenation and model ester formation; free shellolic acid would require additional steps
Targeted lac-resin model synthesis; unprotected acid less suitable
Reaction pathways per Subramanian et al. 1981
Synthetic Chemistry Derivatization Polymer Chemistry

Stereochemical Epimerization Profile

The secondary ester group in dimethyl shellolate is subject to epimerization under basic conditions, a key chemical feature that distinguishes its behavior from other related oxidation products and that was used to elucidate the common stereochemistry between shellolic acid and cedrene [1]. This property is specific to its molecular configuration.

Epimerization profile
Supporting
Secondary ester group undergoes base-catalyzed epimerization, distinguishing it from other oxidation products
Guides reaction condition selection to preserve stereochemistry
Epimerization behavior used to link shellolic acid and cedrene stereochemistry
Stereochemistry Stability Analytical Chemistry

Bioactivity Profile vs. Related Sesquiterpenes

While not the most potent in its class, dimethyl shellolate belongs to a family of shellac-derived sesquiterpenes that exhibit selective bioactivity. A closely related compound, Shellolic acid A (isolated from the same shellac source), demonstrates a defined MIC of 0.1 mg/mL against Bacillus subtilis and a lack of cytotoxicity [1]. This data establishes the class's potential for selective antibacterial activity without general toxicity. While direct head-to-head data for dimethyl shellolate is not available in this study, the activity of its structural analogue supports its value as a reference standard for exploring SAR and as a negative control in cytotoxicity assays [2].

Bioactivity class context
Class-level
Structural analogue Shellolic acid A shows MIC 0.1 mg/mL against B. subtilis and no general cytotoxicity; target compound specific data not reported
Supports SAR and negative-control role in antimicrobial screening
Class-level inference; direct head-to-head data pending
Bioactivity Cytotoxicity Antibacterial

Applications of Dimethyl Shellolate


Lac Resin Model Ester Synthesis

Utilizing dimethyl shellolate as a defined, protected building block for synthesizing model esters that mimic the natural polyester linkages in lac resin, as demonstrated by the preparation of 10α, 10β and 13-esters from its halogenated derivatives [1]. This application is critical for researchers aiming to understand or replicate the unique properties of shellac.

Analytical Reference Standard for Sesquiterpene Profiling

Employing dimethyl shellolate as a high-purity standard for the development and validation of analytical methods (e.g., HPLC, GC-MS) to identify and quantify shellolic acid derivatives in complex mixtures such as shellac hydrolysates or biological samples [1]. Its well-defined mass and retention characteristics are essential for accurate quantitation.

SAR Studies of α-Cedrene Sesquiterpenoids

Sourcing dimethyl shellolate as a key member of a focused library of shellac-derived α-cedrene sesquiterpenes for comparative bioactivity evaluation [1]. By comparing its activity profile (e.g., antibacterial, cytotoxic) with that of structurally related compounds like Shellolic acid A (MIC 0.1 mg/mL against B. subtilis) [2], researchers can pinpoint the molecular features responsible for biological effects.

Base-Catalyzed Epimerization Mechanisms

Using dimethyl shellolate as a model substrate to study the epimerization of secondary ester groups in complex sesquiterpene systems under basic conditions, a reaction pathway critical to understanding the stereochemical outcomes of lac resin processing and derivatization [1].

Application
Selection Property
Validation Focus
Lac resin model ester synthesis
Protected ester building block
Regioselective derivatization and coupling efficiency
Analytical reference standard
Defined stereochemistry and monoisotopic mass
Method accuracy and retention time consistency
SAR studies of α-cedrene sesquiterpenoids
Class-level structural similarity
Antimicrobial screening and cytotoxicity endpoint comparison
Base-catalyzed epimerization mechanisms
Base-sensitive secondary ester group
Epimerization product distribution under basic conditions

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